9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of fluorine and methyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the purine core.
Addition of the Methyl Groups: Methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalyst Optimization: Using highly efficient catalysts to speed up reactions and reduce by-products.
Process Intensification: Employing continuous flow reactors to enhance reaction rates and scalability.
Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the purine ring or the fluorophenyl group, potentially yielding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are known for their role in cellular processes. This compound could be explored for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine
In medicine, purine derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties. This compound might exhibit similar activities, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and methyl groups can enhance binding affinity and selectivity, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative known for its stimulant effects.
Theophylline: Used in respiratory diseases for its bronchodilator properties.
Allopurinol: Used in the treatment of gout by inhibiting xanthine oxidase.
Uniqueness
Compared to these compounds, 9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a unique combination of fluorophenyl and methyl groups, which may confer distinct chemical and biological properties, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
893953-23-6 |
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Molecular Formula |
C23H22FN5O2 |
Molecular Weight |
419.46 |
IUPAC Name |
9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22FN5O2/c1-15-5-3-6-16(13-15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(11-4-12-28(19)22)18-9-7-17(24)8-10-18/h3,5-10,13H,4,11-12,14H2,1-2H3 |
InChI Key |
LTBLYUPSUUOSNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)F)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
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